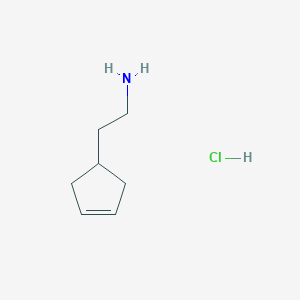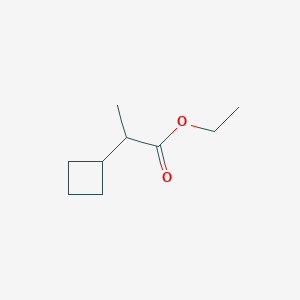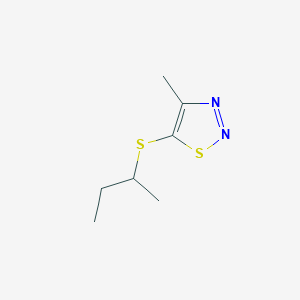![molecular formula C11H14FNO4S B2359128 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid CAS No. 1009676-99-6](/img/structure/B2359128.png)
2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-methylbutanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s binding affinity and specificity for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid
- 2-{[(2-Bromophenyl)sulfonyl]amino}-3-methylbutanoic acid
- 2-{[(2-Iodophenyl)sulfonyl]amino}-3-methylbutanoic acid
Uniqueness
2-{[(2-Fluorophenyl)sulfonyl]amino}-3-methylbutanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in biochemical research for studying protein interactions and developing new therapeutic agents .
Eigenschaften
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-6-4-3-5-8(9)12/h3-7,10,13H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVVECYLSLMVBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2359047.png)
![3-[2-(3-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2359052.png)
![4-[4-(Tert-butoxy)benzoyl]morpholine-3-carbonitrile](/img/structure/B2359053.png)
![2-Chloro-N-[(2,3-dimethylimidazol-4-yl)methyl]propanamide](/img/structure/B2359054.png)


![N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2359057.png)

![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2359059.png)



![N-Methyl-2-[methyl(prop-2-enoyl)amino]benzamide](/img/structure/B2359066.png)
